molecular formula C14H14N2O3 B2789512 3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic Acid CAS No. 882219-41-2

3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic Acid

Cat. No.: B2789512
CAS No.: 882219-41-2
M. Wt: 258.277
InChI Key: OYCDSHRPXSIJGT-UHFFFAOYSA-N
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Description

3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid typically involves the reaction of 4-methylbenzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . This reaction forms the pyrazole ring, which is then further functionalized to introduce the formyl and propanoic acid groups.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: 3-[4-carboxy-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid.

    Reduction: 3-[4-hydroxymethyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid is unique due to the presence of both formyl and propanoic acid groups, which provide distinct reactivity and potential for diverse applications in synthesis and biological studies.

Properties

IUPAC Name

3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-10-2-4-11(5-3-10)14-12(9-17)8-16(15-14)7-6-13(18)19/h2-5,8-9H,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCDSHRPXSIJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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